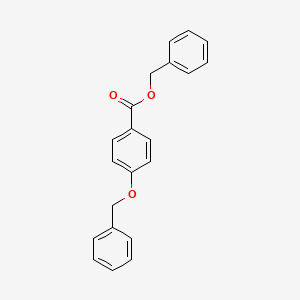

BENZYL 4-BENZYLOXYBENZOATE

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzyl (B1604629) 4-benzyloxybenzoate belongs to the broad class of organic compounds known as benzoate esters. Benzoate esters are carboxylate esters derived from benzoic acid or its derivatives. The synthesis of these esters is a fundamental topic in organic chemistry, commonly achieved through methods like Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Alternative methods include transesterification, where an existing ester is transformed into a new one by reacting it with an alcohol, a process that can achieve high conversion rates. acs.org

The chemical stability of the ester group is a key consideration in its application. The hydrolysis of benzoate esters, the reverse of esterification, can be influenced by the nature of the alcohol and acid components. nih.gov For instance, the stability of benzoate esters in plasma is inversely proportional to the size of the alcohol group. nih.gov The presence of the ester functional group is often associated with metabolic instability, a feature that is sometimes intentionally designed into soft drugs. nih.gov The study of synthesis methods, such as those utilizing titanate catalysts for transesterification, continues to be an active area of research to optimize reaction conditions and yields for compounds like benzyl benzoate. acs.org

Significance as a Privileged Chemical Scaffold in Advanced Synthesis Research

In medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. columbia.edunih.gov These scaffolds, such as benzodiazepines and benzimidazoles, serve as versatile starting points for creating libraries of compounds with diverse biological activities. columbia.edunih.gov The benzimidazole (B57391) scaffold, for example, is noted for its hydrogen bond donor-acceptor capability and potential for π-π stacking interactions. nih.gov

The (benzyloxy)benzoate fragment, the core of Benzyl 4-benzyloxybenzoate, can be considered a privileged scaffold. nih.gov Its structural rigidity, combined with the potential for functionalization at multiple sites, makes it a valuable building block in the synthesis of more complex molecules. Researchers utilize this and related scaffolds, like benzisoxazole and N-benzylidene thioxothiazolidinone, to develop novel compounds for various applications. nih.govmedchemexpress.com For instance, the benzyloxybenzyl system has been incorporated into the structure of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been synthesized and evaluated for their potential as antimycobacterial agents. nih.gov The ability of such scaffolds to provide a specific three-dimensional arrangement for appended functional groups is crucial to their utility in designing molecules that can interact with biological systems. nih.gov

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and its structural analogs is diverse, spanning materials science, coordination chemistry, and synthetic methodology.

One significant area of investigation is in the field of liquid crystals. Phenyl benzoate derivatives are widely studied as calamitic (rod-shaped) liquid crystals. nih.gov The synthesis of molecules like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, which contains a similar core structure, highlights the efforts to understand how molecular architecture influences liquid crystal properties. nih.gov These compounds are of interest for their potential use in new technologies.

Another research trajectory involves the use of 4-benzyloxybenzoic acid derivatives as ligands for lanthanide complexes. These organic ligands can enhance the luminescence of lanthanide ions by absorbing UV radiation and efficiently transferring the energy to the metal center. Studies have explored how modifying the 4-benzyloxybenzoic acid ligand with electron-donating or electron-withdrawing groups influences the photophysical properties of the resulting terbium (Tb³⁺) and europium (Eu³⁺) complexes. The crystal structures of these complexes reveal intricate coordination modes, including bidentate chelating and bridging interactions.

Furthermore, the benzyloxybenzoate moiety is used as a key component in the synthesis of larger, structurally complex molecules. For example, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate has been synthesized, and its crystal structure analyzed to understand its conformational properties and intermolecular interactions. nih.gov Research also focuses on the synthesis of stilbene (B7821643) derivatives, which are compounds with a 1,2-diphenylethylene core and are investigated for their photophysical and biological properties. wiley-vch.de Various synthetic methods, including the Horner-Wadsworth-Emmons reaction and visible-light-induced cross-coupling, are employed to create these complex structures, sometimes starting from precursors related to the benzyloxybenzoate framework. wiley-vch.dersc.org

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-21(24-16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)23-15-17-7-3-1-4-8-17/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKDVGMXNZCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204998 | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56442-22-9 | |

| Record name | Phenylmethyl 4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056442229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56442-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU76GHP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthesis of Benzyl (B1604629) 4-Benzyloxybenzoate

The direct synthesis of benzyl 4-benzyloxybenzoate can be strategically approached through two main retrosynthetic disconnections: the formation of the ester bond or the ether linkage. These approaches involve the esterification of a carboxylic acid derivative or the benzylation of a hydroxyl group, respectively.

Esterification Reactions for Carboxylic Acid Derivatization

One of the most fundamental methods for synthesizing this compound is through the esterification of 4-benzyloxybenzoic acid with benzyl alcohol. This reaction, a classic example of Fischer-Speier esterification, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. athabascau.caresearchgate.net The reaction is typically carried out under reflux conditions with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the removal of water and drive the equilibrium towards the formation of the ester. operachem.com The general mechanism involves the protonation of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol. unesp.br

A variety of catalysts can be employed to promote this transformation. For instance, a study on the esterification of benzyl alcohol with acetic acid utilized sulfated metal-incorporated MCM-48 as a stable and reusable heterogeneous catalyst, achieving high selectivity for benzyl acetate (B1210297). While not the exact substrate, this demonstrates the potential for using solid acid catalysts in the synthesis of benzyl esters, which can be a greener alternative to homogeneous mineral acids.

Another approach involves the reaction of the salt of the carboxylic acid with an alkyl halide. For example, benzyl benzoate (B1203000) can be prepared by the reaction of sodium benzoate with benzyl chloride. researchgate.net

Benzylation Protocols for Hydroxyl Group Protection

An alternative and widely used strategy for the synthesis of this compound is the benzylation of benzyl 4-hydroxybenzoate (B8730719). This method falls under the category of Williamson ether synthesis, a robust reaction for forming ethers from an alkoxide and an alkyl halide. youtube.comlibretexts.org

The synthesis of the starting material, benzyl 4-hydroxybenzoate (also known as benzyl paraben), can be achieved by reacting 4-hydroxybenzoic acid with benzyl alcohol using catalysts like dibutyltin (B87310) oxide or tetraisopropoxy titanium. google.comsigmaaldrich.comnih.gov Another method involves the reaction of benzyl chloride with hydroxybenzoic acid in the presence of an amide. google.com

Once benzyl 4-hydroxybenzoate is obtained, the phenolic hydroxyl group is deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with a benzyl halide, typically benzyl bromide or benzyl chloride, to yield this compound. youtube.comresearchgate.net The choice of a primary halide like benzyl chloride or bromide is crucial as it minimizes the competing E2 elimination reaction. libretexts.org The reaction is typically performed in a polar aprotic solvent like DMF or THF. researchgate.net A research paper detailed the benzylation of orsellinic acid to benzyl 4-benzyloxy-2-hydroxy-6-methylbenzoate, providing a procedural model for this type of transformation. researchgate.net

A specific, albeit low-yield, synthesis of benzyl p-benzyloxybenzoate has been reported starting from sodium p-hydroxybenzoate and benzyl chloride in xylene with a phase transfer catalyst, which resulted in a 13% yield of the desired product alongside 73% of benzyl p-hydroxybenzoate. prepchem.com

Synthesis of Benzyloxybenzoate Analogues and Precursors

The synthesis of analogues and precursors of this compound often employs advanced chemical transformations, including strategies for selective benzylation and the use of modern energy sources like ultrasound, aligning with the principles of green chemistry.

Nuclear Benzylation Strategies for Substituted Phenols (e.g., methyl β-resorcylate)

While direct C-alkylation of phenols can be challenging, nuclear benzylation strategies are employed to introduce benzyl groups directly onto the aromatic ring of substituted phenols, such as methyl β-resorcylate. These methods are crucial for creating a variety of substituted benzyloxybenzoate analogues. Such reactions often involve Friedel-Crafts type alkylations or other electrophilic aromatic substitution pathways, where the phenol (B47542) is activated towards reaction with a benzylating agent. The regioselectivity of these reactions is a key challenge and is often influenced by the existing substituents on the phenol ring and the reaction conditions.

Ultrasonic-Assisted Synthesis Methods for Benzyloxybenzoates

Ultrasound has emerged as a powerful tool in organic synthesis to enhance reaction rates and yields. The physical phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can significantly accelerate chemical reactions. google.comresearchgate.net

An example of this is the ultrasonic-assisted synthesis of 1-benzyloxy-4-nitrobenzene from 4-chloronitrobenzene and benzyl alcohol using a phase transfer catalyst. researchgate.net This study demonstrated that the use of ultrasound (40 kHz, 200 W) significantly intensified the reaction, leading to a high conversion of 98% under optimized conditions. researchgate.net Similarly, the synthesis of various benzoic acid derivatives from the corresponding benzyl alcohols has been achieved with high yields under ultrasonic irradiation (40KHz/30W/70 ℃) in the presence of diethylene glycol dimethyl ether. google.com Although not directly applied to this compound, these findings highlight the potential of ultrasound to facilitate the synthesis of benzyloxybenzoates and their precursors more efficiently.

Green Chemistry Approaches in Benzoate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of benzoate synthesis, this often involves the use of non-toxic solvents, reusable catalysts, and energy-efficient methods. researchgate.net

A notable example is the Williamson synthesis of 4-benzyloxybenzoic acid, a key precursor, in an aqueous micellar medium. researchgate.net This method utilizes a surfactant to create micelles in water, providing a hydrophobic microenvironment where the reaction between 4-hydroxybenzoic acid and benzyl chloride can proceed, despite the reactants' immiscibility in water. This approach avoids the use of volatile organic solvents and has been shown to enhance the reaction rate significantly, achieving a 92% yield. researchgate.net

Furthermore, the use of microwave irradiation in conjunction with solid catalysts, such as sulfonated silica (B1680970) gel, has been shown to be effective for the Fischer-Speier esterification of benzoic acid and benzyl alcohol, leading to high yields of benzyl benzoate in a very short reaction time. unesp.br These green methodologies offer promising avenues for the sustainable production of this compound and its derivatives.

Preparation of Benzyl 4-(benzyloxy)-3-methoxybenzoate Analogues

The synthesis of benzyl 4-(benzyloxy)-3-methoxybenzoate, a derivative of this compound, involves the protection of a hydroxyl group as a benzyl ether, followed by esterification. A common precursor for such compounds is vanillin, which possesses both a hydroxyl and an aldehyde group. The hydroxyl group can be benzylated to form 4-(benzyloxy)-3-methoxybenzaldehyde (benzylvanillin). nih.gov

A general method for preparing related compounds, such as 3-nitro-4-methoxy benzoic acid, involves the oxidation of the corresponding benzyl alcohol or benzyl chloride. For instance, 3-nitro-4-methoxybenzyl alcohol can be oxidized using a nitric acid solution to yield the carboxylic acid. google.com This acid can then be esterified with benzyl alcohol to produce the desired benzyl ester.

The following table outlines a synthetic route to a related compound, highlighting the key transformations.

| Step | Reactant | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | o-Nitrophenyl methyl ether | Formaldehyde, H2SO4, HCl, 65-70°C, 0.1MPa | 3-nitro-4-methoxyl group benzyl chloride | 90.3 |

| 2 | 3-nitro-4-methoxyl group benzyl chloride | 15% aq. NaOH, 80°C | 3-nitro-4-mehtoxybenzyl alcohol | 95.1 |

| 3 | 3-nitro-4-mehtoxybenzyl alcohol | HNO3 (10-70%), 0-110°C, 0-2MPa | 3-nitro-4-methoxy benzoic acid | High |

| Data sourced from a patent describing the preparation of 3-nitro-4-methoxy benzoic acid. google.com |

Synthetic Routes to Ethyl 4-Benzyloxybenzoate

Ethyl 4-benzyloxybenzoate serves as a close analogue to this compound, with the primary difference being the ethyl ester instead of a benzyl ester. The synthesis of ethyl 4-benzyloxybenzoate can be achieved through several methods. One common route involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base to form the benzyl ether, followed by esterification with ethanol. ontosight.ai Another approach is the direct esterification of benzoic acid with ethanol, a condensation reaction catalyzed by an acid or base. youtube.com

The following table summarizes a typical synthesis of ethyl 4-aminobenzoate (B8803810) from ethyl 4-nitrobenzoate, which demonstrates the reduction of a nitro group in the presence of an ester, a transformation relevant to the synthesis of various benzoate derivatives. orgsyn.org

| Reactant | Reagent(s) and Conditions | Product | Yield (%) |

| Ethyl 4-nitrobenzoate | Indium powder, NH4Cl, aq. ethanol, reflux | Ethyl 4-aminobenzoate | 90 |

| This data is from a procedure for the selective reduction of aromatic nitro compounds. orgsyn.org |

Functional Group Interconversions and Reactivity Profiling

The reactivity of this compound is characterized by the transformations of its key functional groups: the benzylic ether, the ester moiety, and the aromatic rings.

Benzylic Oxidation Reactions and Mechanisms (e.g., to aldehyde, carboxylic acid)

The benzylic carbon of the benzyl ether group is susceptible to oxidation. siu.edumasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the benzylic position of an alkylbenzene to a carboxylic acid. masterorganicchemistry.comyoutube.com This process requires the presence of a benzylic C-H bond. masterorganicchemistry.comyoutube.com The mechanism is complex but is thought to initiate with the homolytic cleavage of the C-H bond. masterorganicchemistry.com

Milder oxidizing agents can be used to achieve partial oxidation to the aldehyde or ketone. For example, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to yield aromatic aldehydes and alcohols. organic-chemistry.org Another method utilizes N-bromosuccinimide (NBS) to selectively convert benzyl methyl ethers to either aromatic aldehydes or methyl esters, depending on the reaction conditions. nih.gov

The direct oxidation of benzyl ethers to benzoate esters can be accomplished using hypervalent iodine reagents. siu.edu The proposed mechanism involves a hydrogen atom abstraction from the benzylic site, followed by a single electron transfer. siu.edu

| Oxidizing Agent | Substrate Type | Product(s) | Key Features |

| KMnO4, H2CrO4 | Alkylbenzenes | Carboxylic Acids | Harsh conditions, requires benzylic C-H bond. masterorganicchemistry.comyoutube.com |

| 4-acetamido-TEMPO | Benzylic ethers | Aldehydes, Alcohols | Mild, high yield. organic-chemistry.org |

| NBS | Benzyl methyl ethers | Aldehydes or Esters | Selective based on equivalents of NBS and temperature. nih.gov |

| Hypervalent Iodine Reagents | Benzyl ethers | Benzoate Esters | Direct conversion. siu.edu |

Reduction Pathways of Benzyloxy and Ester Moieties

The benzyloxy group can be cleaved through hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.org This method is generally effective but can be inhibited by certain compounds like ammonia (B1221849) or pyridine (B92270) to allow for selective hydrogenation of other functional groups. organic-chemistry.org Alternative methods for benzyl ether deprotection include using strong acids or oxidation to a benzoate followed by hydrolysis. organic-chemistry.org

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds through a tetrahedral intermediate, which then eliminates the alkoxide to form an aldehyde that is subsequently reduced to the alcohol. libretexts.org Using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the reaction to be stopped at the aldehyde stage. libretexts.org It is also possible to selectively reduce a benzyl ether in the presence of an ester using methods like a Birch reduction (Li/NH3). stackexchange.com

| Functional Group | Reagent(s) | Product | Notes |

| Benzyloxy Ether | H2, Pd/C | Alcohol | Common deprotection method. organic-chemistry.orgorganic-chemistry.org |

| Benzyloxy Ether | Li/NH3 (Birch Reduction) | Alcohol | Can be selective in the presence of an ester. stackexchange.com |

| Ester | LiAlH4 | Primary Alcohol | Strong reducing agent. libretexts.org |

| Ester | DIBAL-H, -78°C | Aldehyde | Milder, stops at the aldehyde stage. libretexts.org |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

Electrophilic Aromatic Substitution: The aromatic rings of this compound can undergo electrophilic substitution. The benzyloxy and ester groups influence the position of substitution. The benzyloxy group is an activating, ortho-, para-directing group due to the resonance effect of the oxygen's lone pairs. libretexts.org The benzoate ester group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. libretexts.org When both are present on the same ring, their directing effects can be either reinforcing or antagonistic. libretexts.org The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.commsu.edu

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org Another pathway for nucleophilic aromatic substitution is through a benzyne (B1209423) intermediate, which can occur with aryl halides under strong basic conditions. masterorganicchemistry.com

| Reaction Type | Key Features | Directing Effects on this compound |

| Electrophilic Substitution | Favored by electron-donating groups. msu.edu | Benzyloxy group is ortho, para-directing. Benzoate group is meta-directing. libretexts.org |

| Nucleophilic Substitution (SNAr) | Favored by electron-withdrawing groups. wikipedia.orglibretexts.org | The electron-rich rings of this compound are generally not susceptible unless further substituted with strong electron-withdrawing groups. |

Condensation Reactions Involving Benzoate Structures

Benzoate esters can participate in condensation reactions. For example, the Claisen condensation involves the reaction of an ester with a strong base to form a β-keto ester. acs.org Esters can also react with amines in a process called aminolysis to form amides. This reaction is analogous to the base-promoted hydrolysis of esters. libretexts.org

Furthermore, the synthesis of esters itself is a condensation reaction, typically between a carboxylic acid and an alcohol under acidic conditions. youtube.com Transesterification, the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst, is another important condensation reaction. libretexts.org

Strategies for Benzyl Protecting Group Cleavage (e.g., palladium-catalyzed hydrogenation, oxidative deprotection with DDQ)

The cleavage of benzyl groups is a critical deprotection step in multi-step organic synthesis. For a molecule like this compound, which contains both a benzyl ester and a benzyl ether, the choice of deprotection strategy is crucial for achieving the desired outcome. The two primary methods, palladium-catalyzed hydrogenation and oxidative cleavage, offer different selectivities and are effective under distinct conditions.

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is a widely used and highly effective method for the deprotection of both benzyl ethers and benzyl esters. chemrxiv.orgacsgcipr.org This reaction, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgambeed.com The process generally proceeds under mild temperature and pressure conditions. acsgcipr.org

In the case of this compound, both the benzyl ester and the benzyl ether functionalities are susceptible to hydrogenolysis. acsgcipr.orgambeed.com The reaction results in the cleavage of both groups, yielding 4-hydroxybenzoic acid and toluene (B28343) as the final products. acsgcipr.orgjk-sci.comyoutube.com

The general transformation is as follows: this compound + H₂ (gas) --(Pd/C)--> 4-Hydroxybenzoic acid + Toluene

The efficiency and selectivity of the hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions. jk-sci.comresearchgate.net While standard Pd/C is effective, specialized palladium catalysts have been developed to enhance chemoselectivity, which is particularly important when other reducible functional groups are present in the molecule. jst.go.jp For instance, certain Pd catalysts can be "tuned" to prevent the unwanted saturation of aromatic rings. chemrxiv.org Catalytic transfer hydrogenation, using hydrogen donors like cyclohexene (B86901) or ammonium (B1175870) formate (B1220265) instead of hydrogen gas, also provides a convenient and often safer alternative for removing benzyl groups. jk-sci.comrsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Debenzylation

| Entry | Catalyst | Hydrogen Source | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| 1 | 10% Pd/C | H₂ (gas) | Ethanol | Room Temp | Cleavage of benzyl ether and ester jk-sci.com |

| 2 | 10% Pd/C | Cyclohexene | Ethanol | Reflux | Cleavage of benzyl ether and ester rsc.org |

| 3 | Pd Black | Cyclohexene | Ethanol | Reflux | Rapid cleavage of benzyl ether rsc.org |

| 4 | Pd/C(en) complex | H₂ (gas) | Methanol | Room Temp | Selective hydrogenation without O-debenzylation researchgate.net |

Oxidative Deprotection with DDQ

Oxidative methods offer an alternative route for benzyl group cleavage, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a prominent reagent for this purpose. rsc.orgorganic-chemistry.org DDQ is particularly effective for cleaving benzyl ethers, especially those with electron-donating groups on the aromatic ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgorganicchemistrydata.org However, it can also be used to deprotect simple benzyl ethers. cdnsciencepub.comresearchgate.net

The mechanism of DDQ-mediated deprotection is thought to involve a hydride transfer from the benzylic position to the quinone, generating a stabilized benzylic cation. cdnsciencepub.comdu.ac.in For this compound, DDQ would primarily target the benzyl ether linkage. The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂), often with a small amount of water present. nih.gov

Unlike hydrogenation, which cleaves both the ester and ether, DDQ-based oxidation offers the potential for selective cleavage of the benzyl ether while leaving the benzyl ester intact, depending on the reaction conditions. cdnsciencepub.comdu.ac.in However, primary ethers can be further oxidized to the corresponding esters with excess DDQ. cdnsciencepub.com Recent advancements have shown that using DDQ in catalytic amounts, in conjunction with a co-catalyst like tert-butyl nitrite (B80452) (TBN) and air as the terminal oxidant, provides a more efficient and environmentally friendly protocol. acs.org Furthermore, photoirradiation can facilitate the deprotection of benzyl ethers with DDQ under milder conditions. organic-chemistry.orgresearchgate.net

Table 2: Conditions for Oxidative Debenzylation of Benzyl Ethers with DDQ

| Entry | Substrate Type | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | Benzyl Ether | DDQ (stoichiometric) | CH₂Cl₂ / H₂O | Room Temp | Selective ether cleavage nih.gov |

| 2 | p-Methoxybenzyl Ether | DDQ (stoichiometric) | CH₂Cl₂ / H₂O | Room Temp | High-yield ether cleavage researchgate.net |

| 3 | Benzyl Ether | DDQ (catalytic), TBN, O₂ | CH₂Cl₂ | Room Temp | Catalytic ether cleavage acs.org |

| 4 | Benzyl Ether | DDQ | MeCN | Photoirradiation (UV) | Facile ether deprotection researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the benzyl (B1604629) 4-benzyloxybenzoate molecule. The spectrum, typically run in a solvent like deuterochloroform (CDCl₃), reveals characteristic chemical shifts (δ) for the different types of protons.

The aromatic protons of the two benzyl rings and the benzoate (B1203000) moiety typically appear in the range of 7.2 to 8.2 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂) attached to the oxygen of the ester are observed as a singlet at approximately 5.42 ppm. The protons of the other benzylic methylene group also present as a singlet.

Table 1: ¹H NMR Spectral Data for Benzyl 4-Benzyloxybenzoate Derivatives

| Compound | Chemical Shift (δ) in ppm |

|---|---|

| Benzyl 4-(hexyloxy)benzoate | 8.03-8.00 (m, 2H), 7.44-7.41 (m, 2H), 7.38-7.31 (m, 3H), 6.87-6.89 (m, 2H), 5.32 (s, 2H), 3.97 (t, J = 6.6 Hz, 2H), 1.80-1.73 (m, 2H), 1.44 (ddd, J = 10.5, 5.3, 3.3 Hz, 2H), 1.37-1.29 (m, 4H), 0.90 (t, J = 7.1 Hz, 3H) |

| Benzyl 4-phenoxybenzoate | 8.04-8.02 (m, 2H), 7.42-7.40 (m, 2H), 7.36-7.29 (m, 5H), 7.14 (t, J = 7.4 Hz, 1H), 7.04-7.01 (m, 2H), 6.96-6.94 (m, 2H), 5.32 (s, 2H) |

| Benzyl 4-methylbenzoate | 7.97-7.95 (m, 2H) |

| Benzyl 4-methoxybenzoate | 8.01 (d, J = 9.0 Hz, 2H), 7.41 (dd, J = 4.1, 3.6 Hz, 2H), 7.36-7.29 (m, 3H), 6.87-6.85 (m, 2H), 5.31 (s, 2H), 3.75 (s, 3H) |

| Benzyl [1,1'-biphenyl]-4-carboxylate | 8.15-8.12 (m, 2H), 7.66-7.59 (m, 4H), 7.47-7.32 (m, 8H), 5.38 (s, 2H) |

| Benzyl 4-cyanobenzoate | 8.18-8.15 (m, 2H), 7.74-7.72 (m, 2H), 7.45-7.36 (m, 5H), 5.39 (s, 2H) |

| Benzyl 2-nitrobenzoate | 7.82 (dd, J = 7.8, 1.4 Hz, 1H), 7.70 (dd, J = 7.4, 1.7 Hz, 1H), 7.61-7.52 (m, 2H), 7.40-7.31 (m, 5H), 5.33 (s, 2H) |

Note: The data presented is for structurally similar compounds to provide a reference for the expected chemical shifts.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 165-166 ppm. The aromatic carbons show signals in the range of 114 to 163 ppm. The benzylic methylene carbons are observed at approximately 66-70 ppm.

Table 2: ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Chemical Shift (δ) in ppm |

|---|---|

| Benzyl 4-(hexyloxy)benzoate | 166.07, 162.96, 136.25, 131.60, 128.43, 127.99, 127.97, 122.14, 113.97, 68.08, 66.21, 31.45, 28.97, 25.56, 22.49, 13.93 |

| Benzyl 4-phenoxybenzoate | 165.70, 161.74, 155.44, 136.03, 131.69, 129.88, 128.44, 128.06, 127.98, 124.36, 124.28, 119.93, 117.17, 66.39 |

| Benzyl 4-methylbenzoate | 166.14, 137.78, 132.88, 132.71, 130.03, 129.51, 129.46, 129.05, 128.84, 128.14, 128.11, 66.41, 20.98 |

| Benzyl 4-methoxybenzoate | 165.85, 163.18, 136.09, 131.47, 128.31, 127.88, 127.84, 122.26, 113.38, 66.10, 55.09 |

| Benzyl [1,1'-biphenyl]-4-carboxylate | 166.26, 145.71, 139.93, 136.06, 130.19, 128.88, 128.82, 128.56, 128.20, 128.13, 128.11, 127.23, 127.01, 66.66 |

| Benzyl 4-cyanobenzoate | 164.70, 135.25, 133.87, 132.16, 130.13, 128.66, 128.54, 128.33, 117.88, 116.41, 67.44 |

| Benzyl 2-nitrobenzoate | 164.97, 147.96, 134.61, 132.74, 131.67, 129.65, 128.44, 128.41, 128.35, 127.16, 123.67, 68.05 |

Note: The data presented is for structurally similar compounds to provide a reference for the expected chemical shifts.

Two-Dimensional NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons. nih.gov For instance, a COSY spectrum would show correlations between adjacent protons on the aromatic rings, while an HMBC spectrum would reveal long-range couplings between the benzylic protons and the carbonyl carbon, unequivocally confirming the ester linkage. researchgate.net These techniques are invaluable in piecing together the molecular puzzle and verifying the assigned structure. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The FT-IR spectrum of this compound displays several characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching of the ester group is typically observed in the region of 1700-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester and ether linkages appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the corresponding bending vibrations are found in the 690-900 cm⁻¹ range.

Table 3: FT-IR Spectral Data for Benzyl Benzoate

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1720 |

| Aromatic C=C Stretch | ~1600, ~1450 |

| C-O Stretch (Ester & Ether) | ~1270, ~1110 |

| Aromatic C-H Bending | ~710 |

Note: Data for the closely related compound Benzyl Benzoate. Spectra were measured on dispersive instruments and may differ from measurements on FTIR instruments. nist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing relatively large and polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, allowing for accurate determination of its molecular weight.

Under collisionally activated dissociation (CAD) conditions, the protonated molecule can fragment. nih.gov A characteristic fragmentation pathway for benzyl esters is the loss of the benzyl group, leading to the formation of a benzoyl cation. nih.gov In the case of this compound, fragmentation could also involve cleavage of the benzyloxy group. The analysis of these fragmentation patterns provides further confirmation of the compound's structure.

Table 4: ESI-MS Data for a Related Compound, Benzyl 4-phenoxybenzoate

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 305.11722 | 305.11645 |

Note: High-resolution mass spectrometry (HRMS) data for the related compound benzyl 4-phenoxybenzoate. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids. For this compound, this technique provides precise data on atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of its molecular conformation.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction is the most powerful method for determining the spatial arrangement of atoms within a molecule. sigmaaldrich.com This technique can provide precise bond lengths and angles, detail the molecular conformation, and establish the connectivity of atoms. sigmaaldrich.com For chiral molecules that are enantiomerically pure, X-ray crystallography can also determine the absolute configuration. tubitak.gov.tr This is often achieved through the analysis of the Flack parameter, which should be close to zero (e.g., < 0.1) with a small standard uncertainty for a correct assignment. sigmaaldrich.com

Table 1: Expected Bond and Torsion Angles for this compound Based on Analogous Structures

| Parameter | Description | Expected Value |

|---|---|---|

| C-O-C-C Torsion Angle | Torsion angle of the benzyloxy linkage | ~175-180° |

| C-O-C=O Torsion Angle | Torsion angle of the benzoate ester group | ~180° |

This table presents expected values based on data from structurally similar compounds reported in the literature.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of close contacts between neighboring molecules.

The analysis generates a three-dimensional surface mapped with properties like dnorm, a normalized contact distance. On a dnorm map, red regions highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govmdpi.com Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals limit. nih.gov

Table 2: Typical Contributions to the Hirshfeld Surface for Benzyloxy-Benzoate Derivatives

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Interactions between hydrogen atoms | 30 - 40% |

| C···H / H···C | Interactions between carbon and hydrogen atoms | 30 - 40% |

| O···H / H···O | Hydrogen bonding and other oxygen-hydrogen contacts | 10 - 15% |

This table shows representative data from related compounds to illustrate the likely intermolecular interactions for this compound. nih.govnih.gov

Crystal Packing and Supramolecular Assembly

The data from X-ray diffraction and Hirshfeld surface analysis reveal how individual molecules of this compound assemble into a stable, three-dimensional supramolecular structure. The crystal packing is governed by a network of non-covalent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. chemicalbook.com The absorption of this energy promotes electrons from a ground electronic state to a higher-energy excited state. nih.gov

The structure of this compound contains several chromophores—the parts of the molecule responsible for light absorption. These include the two benzyl rings and the benzoate ring system, as well as the carbonyl group (C=O) of the ester. The key electronic transitions for this molecule are expected to be:

π → π* (pi to pi-star) transitions: These high-intensity absorptions arise from the excitation of electrons in the π-orbitals of the aromatic rings and the carbonyl group to unoccupied π* anti-bonding orbitals. nih.gov These transitions are typically observed in the 200-300 nm region. chemicalbook.com

n → π* (n to pi-star) transitions: These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the ester and ether groups, to a π* anti-bonding orbital. nih.gov These transitions occur at longer wavelengths (lower energy) than π → π* transitions. chemicalbook.com

The UV-Vis spectrum of this compound would therefore be expected to show strong absorption bands below 300 nm, characteristic of its extended aromatic system. The exact position and intensity of these bands can be influenced by the solvent environment. nih.gov For instance, the absorption peak for benzyl alcohol, a related fragment, is found around 259 nm. aatbio.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula to verify the purity and confirm the identity of a synthesized compound.

For this compound, the molecular formula is C₂₁H₁₈O₃. chemicalbook.comsigmaaldrich.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence that the correct compound has been synthesized with a high degree of purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Atoms in Formula | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 21 | 252.231 | 79.23% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.70% |

| Oxygen | O | 15.999 | 3 | 47.997 | 15.07% |

| Total | | | | 318.372 | 100.00% |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can determine the optimal geometry and electronic structure of benzyl (B1604629) 4-benzyloxybenzoate.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For benzyl 4-benzyloxybenzoate, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT. Key parameters that would be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated combination for organic molecules like this compound is the B3LYP functional with a 6-31G* basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for many organic systems.

6-31G:* This is a Pople-style basis set that describes the atomic orbitals. The '6-31G' part indicates how the core and valence atomic orbitals are represented, and the asterisk (*) signifies the addition of polarization functions on heavy (non-hydrogen) atoms. These polarization functions allow for more flexibility in describing the electron distribution, leading to more accurate geometries and energies.

The following table illustrates the type of data that would be generated from such a calculation for this compound.

| Computational Parameter | Description | Hypothetical Value |

| Method | DFT Functional | B3LYP |

| Basis Set | Atomic Orbital Representation | 6-31G* |

| Total Energy | Ground state energy of the optimized geometry | -1072.5 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 Debye |

| Note: The values in this table are hypothetical and serve as an illustration of the output of a DFT calculation. |

Molecular Dynamics and Docking Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics and docking simulations are used to explore its interactions with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Potential protein targets for this compound could include:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. chemspider.comsigmaaldrich.comnih.gov Docking studies could reveal whether this compound can fit into the active sites of these enzymes.

InhA (Enoyl-ACP reductase): This enzyme is a key component of the fatty acid synthesis pathway in Mycobacterium tuberculosis and is a target for the development of new anti-tuberculosis drugs. nih.gov

A ligand-protein interaction profiler would be used to analyze the docking results and visualize the specific amino acid residues involved in binding. nih.gov

Following docking, the strength of the interaction between this compound and the protein target is estimated by calculating the binding energy. A more negative binding energy typically indicates a more stable and favorable interaction. These calculations can help in ranking potential drug candidates.

Molecular dynamics simulations can further refine the understanding of the binding process by simulating the movement of the ligand and protein over time. This allows for conformational sampling, exploring different possible binding poses and providing a more dynamic picture of the interaction.

The table below illustrates hypothetical docking results for this compound with the target proteins.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| AChE | 4EY7 | -8.5 | TYR121, TRP279, PHE330 |

| BChE | 1P0I | -7.9 | TRP82, LEU286, PHE329 |

| InhA | 2B36 | -9.2 | TYR158, MET199, ILE215 |

| Note: The values in this table are hypothetical and for illustrative purposes. |

In Silico Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR can be used to predict the activity of new, unsynthesized compounds.

For this compound, an SAR study would involve computationally generating a series of related molecules with slight structural modifications. For example, the position of the benzyloxy group could be changed, or different substituents could be added to the benzyl or benzoate (B1203000) rings. The properties of these new molecules, such as their binding affinity to a target protein, would then be calculated.

This data can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR model is a mathematical equation that relates the structural properties of a molecule to its biological activity. researchgate.net This model can then be used to predict the activity of other related compounds, helping to prioritize which molecules should be synthesized and tested in the lab.

Rational Design of Derivatives based on Computational Insights

Computational chemistry serves as a cornerstone for the rational design of derivatives of this compound, aiming to optimize its properties for specific applications. By analyzing its structure-activity relationships (SAR), researchers can make targeted modifications to enhance efficacy, selectivity, or metabolic stability.

For instance, in studies of similar complex ester and ether-containing scaffolds, computational insights guide the modification of substituent groups to improve biological activity. Research on Peroxisome Proliferator-Activated Receptor α (PPARα) agonists utilized in-silico modeling to predict how different substituents on the aromatic rings would affect binding and activity. nih.gov This approach revealed that adding lipophilic or electron-withdrawing groups could enhance cellular activity. nih.gov Similarly, for this compound, computational models could predict the impact of altering the benzyl or benzyloxy moieties. Introducing fluorine atoms, for example, is a common strategy to block potential sites of metabolic oxidation, a hypothesis that can be tested and validated computationally before synthesis. nih.gov

The design process often involves generating a library of virtual derivatives and evaluating them computationally. Key molecular descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), and molecular weight are calculated to ensure the new molecules retain drug-like properties. This data-driven approach minimizes the number of compounds that need to be synthesized and tested, streamlining the discovery pipeline.

Prediction of Molecular Interactions and Binding Affinity

Molecular docking and other computational techniques are employed to predict how this compound interacts with biological targets like enzymes and receptors. These simulations place the molecule into the binding site of a protein to identify key interactions and estimate its binding affinity.

The binding of a ligand like this compound is governed by noncovalent interactions. Its two benzyl groups and the central phenyl ring can form favorable hydrophobic and van der Waals interactions within a protein's binding pocket. nih.gov The ester and ether oxygen atoms can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the target protein.

The strength of these interactions determines the binding affinity, often expressed as the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct experimental data for this compound is specific to the target, computational methods can provide reliable estimates. For well-characterized systems, binding energies for small molecules can reach up to 15 kcal/mol for noncovalent interactions. nih.gov Computational tools analyze factors like desolvation energy, electrostatic interactions, and conformational strain to predict this affinity. For example, studies on dopaminergic ligands have shown that the electrostatic potential of a molecule is a critical factor influencing its binding affinity for receptors. nih.gov

Table 1: Predicted Interaction Profile for a Hypothetical this compound-Protein Complex

| Interaction Type | Potential Interacting Groups on Ligand | Contributing Residues in Target |

|---|---|---|

| Hydrogen Bonding | Ester and Ether Oxygens | Ser, Thr, Tyr, Asn, Gln |

| Hydrophobic/π-π Stacking | Benzyl and Phenyl Rings | Phe, Tyr, Trp, Leu, Val |

Conformational Analysis and Torsion Angle Dynamics

Conformational analysis investigates the three-dimensional shapes a molecule can adopt by rotating around its single bonds. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its preferred conformations is essential for predicting its biological activity.

The molecule's structure is defined by several key torsion angles (or dihedral angles):

The rotation around the C-O bond of the ester group.

The rotation of the benzyl group attached to the ester.

The rotation of the benzyloxy group's ether linkage.

The rotation of the terminal phenyl ring of the benzyloxy group.

Table 2: Key Torsion Angles in this compound

| Torsion Angle | Description | Expected Dynamics |

|---|---|---|

| C-C-O-C | Defines the orientation of the benzyl ester group | Relatively flexible, influences accessibility of ester group |

| C-O-C-C | Defines the orientation of the benzyloxy substituent | Flexible, determines the spatial position of the outer phenyl ring |

Electrostatic Surface Potential (ESP) Analysis and Reactive Site Identification

The Molecular Electrostatic Potential (ESP) map is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. nih.gov It helps to identify regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of nucleophilic and electrophilic reactive sites, respectively.

For this compound, an ESP analysis would likely reveal the following:

Negative Potential (Red/Yellow): The regions around the oxygen atoms of the ester and ether linkages are electron-rich due to the high electronegativity of oxygen. These areas are the most likely sites for interacting with positively charged parts of a biological target (electrophilic attack) or for forming hydrogen bonds. nih.gov

Positive Potential (Blue): The hydrogen atoms on the aromatic rings would exhibit a slight positive potential, making them susceptible to interactions with negatively charged residues.

Neutral Potential (Green): The carbon-rich aromatic rings and methylene (B1212753) bridges would largely display neutral potential, contributing to hydrophobic interactions. nih.gov

This analysis is crucial for understanding not only receptor binding but also potential metabolic attack sites. Regions with negative potential are often targets for oxidative enzymes. nih.govnih.gov

Computational Prediction of Molecular Properties for Lead Identification

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties for this compound, providing an early assessment of its drug-likeness.

These predictive models are built from large datasets of experimental results and use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters.

Table 3: Predicted ADMET Profile for this compound

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | Moderate to Low | May have limited absorption from the gut due to high molecular weight and lipophilicity. |

| Caco-2 Permeability | Moderate | Predicted to cross intestinal cell membranes. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Lipophilic nature may allow it to enter the central nervous system. |

| Plasma Protein Binding | High | Expected to bind extensively to proteins like albumin due to its hydrophobicity. |

| Metabolism | ||

| CYP450 Substrate | Yes (Predicted) | Likely to be metabolized by Cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9). mdpi.com |

| Excretion | ||

| Primary Route | Renal (after metabolism) | Metabolites are likely to be more water-soluble and excreted via the kidneys. |

| Toxicity | ||

| hERG Inhibition | Possible | Aromatic structures can sometimes interact with the hERG potassium channel, a cardiotoxicity risk. |

Note: These are generalized predictions based on the structure and may not reflect experimental outcomes.

Identifying the parts of a molecule most susceptible to metabolic transformation, known as the Sites of Metabolism (SOMs), is critical for improving its stability and avoiding the formation of toxic metabolites. nih.gov Computational tools like StarDrop's P450 metabolism module, FAME 2, and GLORY predict SOMs based on chemical reactivity and accessibility within the enzyme's active site. nih.govfrontiersin.org

For this compound, the most probable sites for Phase I metabolism, particularly oxidation by Cytochrome P450 enzymes, are:

Aromatic Hydroxylation: The electron-rich phenyl rings, particularly the 4-benzyloxy-substituted ring, are prime candidates for hydroxylation. The para-position is often favored unless already substituted.

O-Dealkylation: The ether linkage of the benzyloxy group and the ester's benzyl group can be cleaved, releasing 4-hydroxybenzoic acid derivatives and benzyl alcohol/benzaldehyde, respectively.

Benzylic Hydroxylation: The methylene (-CH2-) carbons of both the benzyl ester and the benzyloxy group are susceptible to oxidation to form alcohols, which can be further oxidized to ketones.

In silico tools can rank these potential metabolic hotspots, allowing chemists to strategically modify the molecule, for instance by introducing a fluorine atom, to block a major metabolic pathway and enhance the compound's half-life. nih.govnih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

The inherent reactivity of the ester and ether functionalities, along with the aromatic rings, allows Benzyl (B1604629) 4-benzyloxybenzoate and its derivatives to serve as key starting materials and intermediates for a range of complex chemical structures.

The benzyloxybenzoate framework is a foundational component in the construction of elaborate molecules. Research has demonstrated the utility of this structural motif in the synthesis of natural products. For instance, a derivative, benzyl 4-benzyloxy-2-hydroxy-6-methylbenzoate, was synthesized from orsellinic acid and serves as a key aromatic constituent of Calicheamicin γ1I, a potent antitumor agent known for its unusual mode of action. hallstarindustrial.com This highlights the role of the benzyloxybenzoate core in providing the necessary scaffold for building biologically significant and complex natural products.

Furthermore, related structures such as Benzyl 4-(benzyloxy)-3-methoxybenzoate are recognized as valuable intermediates for creating novel compounds with specifically designed properties. researchgate.net The ester group in these compounds can be hydrolyzed to the corresponding carboxylic acid, a critical transformation for generating bioactive intermediates and enabling further synthetic modifications. researchgate.net

The benzyl and benzoate (B1203000) moieties are common features in many pharmaceutically active compounds. Derivatives of Benzyl 4-benzyloxybenzoate are actively investigated for their potential therapeutic applications. For example, benzyl derivatives are being explored as active pharmaceutical ingredients with potential antiviral and anticancer properties. researchgate.net A methoxy-substituted variant, Benzyl 4-(benzyloxy)-3-methoxybenzoate, has been specifically studied for its potential antimicrobial and anti-inflammatory effects. researchgate.net

The broader applicability of benzyl groups in pharmaceutical synthesis is well-established. In separate research, N-benzyl-4-oxo-1,2,3,4-tetrahydrocinnolines were synthesized and evaluated for their effects on the central nervous system, demonstrating the importance of the benzyl group in creating scaffolds for neurologically active agents. mdpi.com While not directly starting from this compound, these examples underscore the value of its constituent parts in medicinal chemistry and drug development. mdpi.comacs.org

Development of Functional Polymers and Advanced Materials

The rigid, rod-like structure inherent to the phenyl benzoate core is a desirable characteristic for the creation of high-performance materials, including functional polymers and liquid crystals.

While this compound itself is not a polymerizable methacrylate, the phenyl benzoate scaffold is used to design and synthesize novel reactive monomers for advanced polymer systems. mdpi.com Research into liquid crystalline polymers has led to the development of polymerizable phenyl benzoate-based monomers. By introducing reactive groups, these core structures can be transformed into monomers suitable for creating main-chain polymers with highly defined properties. mdpi.com

For example, novel liquid crystalline thiol-ene monomers based on a phenyl benzoate structure have been successfully synthesized. These materials can be polymerized, often in situ, to produce polymers with unique mechanical, optical, and electro-optical properties, demonstrating a pathway from the basic phenyl benzoate structure to functional, high-performance polymers. mdpi.com

Aromatic esters are known to function as plasticizers and property modifiers when incorporated into polymer matrices. Though specific research on using this compound as a polymer additive is not widely documented, the behavior of similar compounds provides insight into its potential role. As an external plasticizer, it would be physically mixed with a polymer, not chemically bonded, and could weaken the intermolecular forces between polymer chains. researchgate.net

This plasticizing effect typically enhances flexibility and can lower the glass transition temperature (Tg) of the polymer. However, the impact on thermal stability can vary. Some ester plasticizers can lower the thermal stability of the polymer matrix, while others, particularly those that promote char formation, can improve fire resistance. Given its aromatic structure, this compound could potentially enhance thermal stability in certain systems, a characteristic seen in some aromatic esters used for high-temperature applications. researchgate.net Its incorporation would be expected to modulate the mechanical properties of the host polymer, balancing rigidity and flexibility.

The phenyl benzoate unit is a cornerstone in the design of calamitic (rod-shaped) liquid crystals. These materials are of great interest for their applications in science and technology, particularly in display devices. The molecular architecture of phenyl benzoate derivatives, which can be modified with various terminal groups, allows for the creation of materials exhibiting specific mesophases (e.g., nematic, smectic).

A key example is the synthesis and characterization of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a calamitic liquid crystal whose structure is closely related to this compound. Detailed studies of BDBB using techniques like Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) have revealed its mesomorphic characteristics, including the temperatures at which it transitions between crystalline, smectic, nematic, and isotropic liquid phases.

The thermodynamic properties of such liquid crystals are crucial for their application and are often investigated using Inverse Gas Chromatography (IGC). This technique allows for the determination of important parameters like phase transition temperatures and thermodynamic interactions between the liquid crystal and various solvents.

Below is a table detailing the phase transition temperatures and corresponding enthalpy values for the liquid crystal compound BDBB, as determined by DSC.

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

|---|---|---|

| Cr → SmC (Heating) | 98.5 | 42.5 |

| SmC → N (Heating) | 128.0 | - |

| N → Iso (Heating) | 187.2 | 1.5 |

| Iso → N (Cooling) | 186.4 | -1.4 |

| N → SmC (Cooling) | 127.1 | - |

| SmC → Cr (Cooling) | 89.0 | -35.2 |

Cr = Crystal, SmC = Smectic C phase, N = Nematic phase, Iso = Isotropic liquid. Data derived from research on BDBB, a structurally related compound.

Ligand Design in Coordination Chemistry and Metal Complex Research

The design of organic ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. This compound and its parent acid, 4-benzyloxybenzoic acid, serve as versatile scaffolds for creating ligands that can coordinate to a variety of metal ions, leading to complexes with interesting photophysical and structural characteristics.

Lanthanide Complexes for Photophysical Property Investigation

The investigation of lanthanide complexes is a vibrant area of research, driven by their unique luminescent properties which are ideal for applications in lighting, displays, and biomedical imaging. The efficiency of light emission from a lanthanide ion in a complex is highly dependent on the coordinated organic ligands, which act as "antennas" to absorb and transfer energy to the metal center.

Researchers have synthesized and studied a series of lanthanide complexes using 4-benzyloxybenzoic acid and its derivatives as ligands. mdpi.comnih.gov Specifically, complexes with Terbium (Tb³⁺), Europium (Eu³⁺), and Gadolinium (Gd³⁺) have been prepared to investigate how modifications to the ligand structure affect the photophysical properties of the resulting materials. mdpi.comnih.gov

In one such study, three derivatives of 4-benzyloxybenzoic acid were used: the parent acid (HL1), a methoxy-substituted version (3-methoxy-4-benzyloxybenzoic acid, HL2), and a nitro-substituted version (3-nitro-4-benzyloxybenzoic acid, HL3). mdpi.comnih.gov The introduction of an electron-donating group like methoxy (B1213986) (-OMe) at the 3-position was found to increase the electron density of the ligand system. This enhancement of electron density resulted in a significant improvement in the photoluminescence efficiency of the corresponding Tb³⁺ complex compared to the complex with the unsubstituted 4-benzyloxybenzoate ligand. mdpi.com Conversely, the presence of an electron-withdrawing nitro group (-NO₂) at the same position led to a dramatic decrease in the luminescence efficiency of the Tb³⁺ complex. mdpi.comnih.gov This quenching effect is attributed to the dissipation of the excitation energy through the nitro group. nih.gov

The study also revealed that the Eu³⁺ complexes exhibited weaker photoluminescence. This was ascribed to a poor energy match between the triplet state energy levels of the 4-benzyloxybenzoic acid derivatives and the emitting level of the Eu³⁺ ion. nih.gov The structural analysis of two of the Tb³⁺ complexes showed them to be homodinuclear species, where two terbium ions are bridged by oxygen atoms from the benzoate ligands. mdpi.comnih.gov The coordination modes of the carboxylate ligands to the Tb³⁺ ions were observed to be bidentate chelating and bidentate bridging. mdpi.comnih.gov

Table 1: Photophysical Data for Lanthanide Complexes of 4-Benzyloxybenzoic Acid Derivatives

| Ligand | Lanthanide Ion | Emission Bands (nm) | Quantum Yield (%) |

| 4-Benzyloxybenzoic acid (HL1) | Tb³⁺ | 491, 545, 584, 622 | 10.3 |

| 3-Methoxy-4-benzyloxybenzoic acid (HL2) | Tb³⁺ | 491, 545, 584, 622 | 33.0 |

| 3-Nitro-4-benzyloxybenzoic acid (HL3) | Tb³⁺ | 491, 545, 584, 622 | 0.1 |

| 4-Benzyloxybenzoic acid (HL1) | Eu³⁺ | 580, 593, 615, 652, 699 | < 0.1 |

| 3-Methoxy-4-benzyloxybenzoic acid (HL2) | Eu³⁺ | 580, 593, 615, 652, 699 | < 0.1 |

| 3-Nitro-4-benzyloxybenzoic acid (HL3) | Eu³⁺ | 580, 593, 615, 652, 699 | < 0.1 |

Transition Metal Complexes (e.g., Cadmium(II)) and Their Structural Characterization

The structural diversity of transition metal complexes makes them a subject of intense study for applications in catalysis, sensing, and materials science. Cadmium(II), with its d¹⁰ electron configuration, is a useful metal ion for probing the coordination preferences of new ligands without the complications of d-d electronic transitions.

The derivative, 4-benzyloxybenzoylhydrazine, which is synthesized from ethyl-4-benzyloxybenzoate, has been used to prepare a series of Cadmium(II) complexes. nih.gov In a representative study, the 4-benzyloxybenzoylhydrazine was first reacted with various aromatic aldehydes to form Schiff base ligands. These ligands were then reacted with cadmium(II) acetate (B1210297) to yield the corresponding complexes. nih.gov

Characterization of these complexes using techniques such as UV-visible spectroscopy suggested a tetrahedral geometry around the Cd(II) ion. nih.gov The conductivity measurements of the complexes indicated that they are non-electrolytic in nature. nih.gov The structural characterization of these complexes provides valuable insight into the coordination behavior of ligands derived from the 4-benzyloxybenzoic acid framework.

Table 2: Characterization of Cadmium(II) Complexes with Ligands Derived from 4-Benzyloxybenzoylhydrazine

| Ligand Precursor | Aldehyde Reactant | Resulting Complex | Proposed Geometry |

| 4-Benzyloxybenzoylhydrazine | Cinnamaldehyde | [(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₅CH=CH)₂Cd] | Tetrahedral |

| 4-Benzyloxybenzoylhydrazine | Salicylaldehyde | [(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₄(OH))₂Cd] | Tetrahedral |

| 4-Benzyloxybenzoylhydrazine | 2,4-Dimethoxybenzaldehyde | [(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₃(OCH₃)₂)₂Cd] | Tetrahedral |

| 4-Benzyloxybenzoylhydrazine | 4-N,N-Dimethylaminobenzaldehyde | [(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₄N(CH₃)₂)₂Cd] | Tetrahedral |

| 4-Benzyloxybenzoylhydrazine | 4-Methoxybenzaldehyde | [(C₆H₅CH₂OC₆H₄CONHN=CHC₆H₄(OCH₃))₂Cd] | Tetrahedral |

Metallo-Porphyrazine Synthesis and Supramolecular Assembly

Porphyrins and their synthetic analogues, porphyrazines, are macrocyclic compounds that can chelate a wide variety of metal ions to form metalloporphyrins and metalloporphyrazines. These molecules are of great interest due to their diverse applications in catalysis, photodynamic therapy, and as building blocks for supramolecular assemblies. The functionalization of the porphyrin periphery with specific substituents can be used to tune their properties and control their self-assembly into larger, more complex structures.

While there is no direct evidence of this compound being used in the synthesis of metallo-porphyrazines, the related compound, 4-benzyloxybenzoyl chloride, is a reactive derivative that can be used to introduce the 4-benzyloxybenzoyl group onto other molecules. This functionalization strategy is relevant to the construction of complex porphyrin-based systems. For instance, porphyrins functionalized with carboxylic acid or acid chloride groups can be reacted with molecules containing complementary functional groups (e.g., amines or alcohols) to create larger supramolecular structures.

The general approach involves the synthesis of a porphyrin with reactive sites, such as amino or hydroxyl groups, on its periphery. These reactive sites can then be acylated using a reagent like 4-benzyloxybenzoyl chloride. The resulting porphyrin, now bearing the bulky 4-benzyloxybenzoyl substituents, will have modified solubility, aggregation behavior, and electronic properties. The introduction of such groups can influence the π-π stacking interactions that often govern the self-assembly of porphyrins. mdpi.com By controlling these interactions, it is possible to direct the formation of specific supramolecular architectures, such as nanorods, nanosheets, or vesicles. mdpi.comnih.gov These organized assemblies can exhibit enhanced properties compared to the individual porphyrin molecules, making them attractive for applications in areas like photocatalysis and drug delivery. mdpi.comnih.gov

Mechanistic Studies on Biological Interactions and Lead Compound Development

Investigation of Enzyme Inhibition Mechanisms

The ability of benzyl (B1604629) 4-benzyloxybenzoate derivatives to modulate the activity of specific enzymes has been a key area of research. These investigations offer a window into the molecular interactions that drive their biological effects.

Tyrosinase is a critical enzyme in the biosynthesis of melanin, making it a prime target for compounds aimed at regulating pigmentation. nih.gov While direct studies on benzyl 4-benzyloxybenzoate are not extensively documented in the available literature, research on related benzylidene and benzoate (B1203000) structures provides a strong basis for understanding potential inhibitory mechanisms.

The inhibitory action against tyrosinase is often achieved through several mechanisms, including the chemical reduction of dopaquinone, scavenging of dopaquinone, or by acting as an alternative substrate. nih.gov For instance, certain synthetic stilbene (B7821643) derivatives, which share structural similarities with the benzyl groups in this compound, have demonstrated significant tyrosinase inhibitory activity. nih.gov The presence of a 4-resorcinol moiety in various flavonoids has been shown to be important for tyrosinase inhibition, suggesting that the hydroxyl and benzyloxy groups in derivatives of this compound could play a similar role. nih.gov